1,5-Dimethoxy-2-methyl-4-nitrobenzene

Description

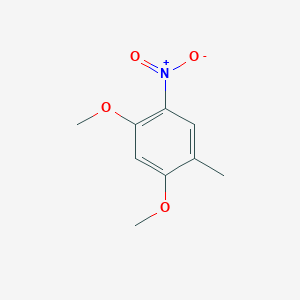

1,5-Dimethoxy-2-methyl-4-nitrobenzene is a nitroaromatic compound featuring methoxy groups at positions 1 and 5, a methyl group at position 2, and a nitro group at position 3. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, stability, and applications in synthetic chemistry, particularly as an intermediate in pharmaceuticals or dyes.

Properties

IUPAC Name |

1,5-dimethoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHERHZJOVSKYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287411 | |

| Record name | 1,5-Dimethoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50342-31-9 | |

| Record name | 1,5-Dimethoxy-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50342-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethoxy-2-methyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,5-dimethoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reaction proceeds as follows:

C9H12O2+HNO3→C9H11NO4+H2O

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Reduction: 1,5-Dimethoxy-2-methyl-4-aminobenzene.

Oxidation: 1,5-Dimethoxy-2-carboxy-4-nitrobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Dimethoxy-2-methyl-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethoxy-2-methyl-4-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups and the methyl group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Chloro and Fluoro Groups

- 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS 41200-97-9): Replacing methoxy groups with chloro and isopropoxy substituents increases electron-withdrawing effects, enhancing the nitro group's electrophilicity. Safety: Chloro substituents may elevate toxicity compared to methoxy groups, necessitating stringent handling protocols.

- This compound is synthesized at 96% purity, suggesting challenges in purification compared to methoxy-rich analogs .

Positional Isomerism: Nitro and Methyl Group Orientation

- 4-Nitro-1,3-dimethylbenzene (CAS 89-87-2): A positional isomer with methyl groups at 1 and 3 and nitro at 4. Such isomers are classified under hazardous chemicals due to nitro group reactivity .

2-Nitro-1,3-dimethylbenzene (CAS 81-20-9) :

With nitro at position 2, steric hindrance from adjacent methyl groups may impede reactions like nitration or diazotization. This contrasts with the target compound, where methoxy groups at 1 and 5 provide electron donation without steric interference .

Reactivity in Reduction and Diazotization

Reduction to Diamines :

Nitro groups in compounds like 4-(substituted)-5-fluorobenzene-1,2-diamine are reduced using SnCl₂·2H₂O under reflux. Methoxy groups in the target compound may slow reduction kinetics compared to electron-deficient analogs (e.g., chloro-substituted derivatives) due to electron donation .Diazonium Salt Formation :

Derivatives like 2-Methoxy-4-nitrobenzenediazonium naphthalene-1,5-disulphonate (CAS 61925-55-1) demonstrate the reactivity of nitro-methoxy systems in diazotization. The methoxy group stabilizes intermediates, facilitating coupling reactions—a property shared with the target compound .

Data Tables: Key Properties and Comparisons

Table 1: Substituent Effects on Nitro Group Reactivity

Table 2: Positional Isomerism and Steric Effects

Biological Activity

1,5-Dimethoxy-2-methyl-4-nitrobenzene (CAS No. 50342-31-9) is an organic compound with significant biological activity. Its structure features two methoxy groups and a nitro group, which influence its reactivity and biological interactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound exhibits various biological activities through several mechanisms:

- Interaction with Nicotinic Acetylcholine Receptors (nAChRs) : This compound acts as a positive allosteric modulator of nAChRs, which are integral to central nervous system functions such as cognition, learning, and mood regulation. Activation of these receptors can lead to neuroprotective effects and modulation of inflammatory responses in various tissues .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of nitrobenzene compounds possess antimicrobial properties. The presence of nitro and methoxy groups may enhance the compound's ability to inhibit microbial growth .

Antimicrobial Properties

Research indicates that compounds similar to this compound show significant antibacterial and antifungal activities. For instance, studies have demonstrated that chalcone derivatives (related compounds) exhibit a wide spectrum of activity against various pathogens due to their reactive α,β-unsaturated carbonyl groups .

Neuroprotective Effects

The modulation of nAChRs suggests potential neuroprotective effects. Activation of these receptors has been linked to enhanced neuronal survival and reduced apoptosis in neurodegenerative conditions .

Study on Neuroprotection

In a study examining the effects of nAChR modulators in animal models, this compound was shown to improve cognitive function and reduce markers of neuroinflammation. The results indicated that the compound could be beneficial in treating conditions such as Alzheimer's disease .

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial efficacy of nitro-substituted benzene derivatives, including this compound. The findings revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | nAChR modulation, antimicrobial |

| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | Structure | Antibacterial |

| Chalcone Derivatives | Varies | Antiproliferative, antifungal |

Future Directions for Research

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Future research could focus on:

- Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.

- Therapeutic Applications : Evaluating its efficacy in clinical settings for neurodegenerative diseases and infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.